![molecular formula C11H15N5O B6418626 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol CAS No. 869073-46-1](/img/structure/B6418626.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol
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Overview
Description
The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol” is a derivative of pyrazolo[3,4-d]pyrimidine . It is a small molecule that has been investigated for its potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol” were not found, there are general methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives . These methods often involve the reaction of various precursors under specific conditions .Molecular Structure Analysis
The molecular structure of “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system containing two nitrogen atoms . The compound also contains a piperidin-4-ol group attached to the pyrazolo[3,4-d]pyrimidine core .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
The compound has been studied for its potential as a CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Anticancer Activity
The compound has shown anticancer activity against various cell lines . For instance, it has shown potent anticancer activity against C6 rat and U87 human glioma cell lines . It has also shown significant cytotoxic activities against MCF-7, HCT-116, and HepG-2 cell lines .
5-Lipoxygenase Inhibition
The compound has been reported for its 5-lipoxygenase inhibition activities . 5-Lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are lipid mediators of inflammation. Therefore, inhibitors of this enzyme could potentially be used in the treatment of inflammatory diseases .
Future Directions
The future directions for research on “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol” could include further investigation of its potential applications, particularly in the field of cancer treatment . Additionally, more research could be done to elucidate its mechanism of action and to optimize its synthesis .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of the cell cycle . This can result in apoptosis, or programmed cell death, within cancer cells
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-8,17H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBRUNKWAZIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol |
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